2-Amino-3-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZOVCDTUUZEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449538 | |
| Record name | 2-Amino-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74844-99-8 | |
| Record name | 2-Amino-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74844-99-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Amino 3 Methylquinoline and Its Derivatives
Classical Synthetic Routes for Quinoline (B57606) Core Formation
Several named reactions, developed in the late 19th and early 20th centuries, form the foundation of quinoline synthesis. These methods, while historically significant, often require harsh reaction conditions.
Skraup Synthesis and its Adaptations for 2-Amino-3-methylquinoline
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone of quinoline synthesis. nih.govwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.
To synthesize a substituted quinoline like this compound, modifications to the starting materials are necessary. Instead of glycerol, an α,β-unsaturated aldehyde or ketone that can generate the desired substitution pattern upon cyclization would be required. However, the Skraup reaction is known for being violently exothermic, and its application to more complex anilines, such as those required to produce an amino-substituted quinoline, can be challenging due to potential side reactions and harsh acidic conditions. nih.govrsc.org
Doebner-von Miller Reaction and its Specificity for this compound
A significant modification of the Skraup synthesis is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds directly, instead of generating them in situ from glycerol. nih.govwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines. iipseries.org For the synthesis of this compound, this reaction would theoretically involve an appropriately substituted aniline reacting with an α,β-unsaturated aldehyde or ketone.
The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A key challenge in adapting this method is the potential for acid-catalyzed polymerization of the carbonyl substrate, which can lead to low yields. nih.gov The mechanism is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway. wikipedia.org
Table 1: Comparison of General Skraup and Doebner-von Miller Reactions
| Feature | Skraup Synthesis | Doebner-von Miller Reaction |
| Carbonyl Source | Glycerol (dehydrated to acrolein in situ) | α,β-Unsaturated aldehydes or ketones |
| Key Reactant | Aniline | Aniline |
| Conditions | Strong acid (e.g., H₂SO₄), oxidizing agent | Acid-catalyzed (Brønsted or Lewis) |
| Products | Primarily unsubstituted or simply substituted quinolines | Wider range of substituted quinolines |
| Challenges | Often violent, harsh conditions | Potential for polymerization of carbonyl reactant |
Friedländer Quinoline Synthesis and Modified Approaches
The Friedländer synthesis, developed by Paul Friedländer in 1882, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgalfa-chemistry.comorganicreactions.org This reaction can be catalyzed by acids or bases. alfa-chemistry.comjk-sci.com
To produce this compound via the Friedländer route, one could envision reacting a 2,x-diaminobenzaldehyde or ketone with propionaldehyde. The reaction mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.orgalfa-chemistry.com A significant advantage of the Friedländer synthesis is that the substitution pattern of the resulting quinoline is unambiguously determined by the choice of reactants. However, a major limitation is the often limited availability and stability of the required 2-aminobenzaldehyde derivatives. nih.gov To overcome this, modified approaches have been developed, such as the in situ reduction of 2-nitrobenzaldehydes. nih.gov
Table 2: Key Components in Friedländer Synthesis
| Reactant 1 | Reactant 2 | Catalyst Type | Product Type |
| 2-Aminoaryl aldehyde | Ketone with α-methylene group | Acid or Base | 2,3-Disubstituted quinoline |
| 2-Aminoaryl ketone | Aldehyde with α-methylene group | Acid or Base | Substituted quinoline |
Pfitzinger Quinoline Synthesis and Derivatives
The Pfitzinger reaction is considered a variation of the Friedländer synthesis. wikipedia.org It utilizes isatin (B1672199) (or its derivatives) and a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids. mdpi.comwikipedia.org The reaction begins with the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then reacts with the carbonyl compound, cyclizes, and dehydrates to form the quinoline ring. wikipedia.org
While this method is robust for producing quinoline-4-carboxylic acids, its direct application to synthesize this compound is not straightforward. It would require an isatin precursor that could lead to the desired amino substitution after cyclization and subsequent chemical modifications. The primary utility of the Pfitzinger synthesis lies in its use of stable isatin starting materials as an alternative to the often unstable 2-aminobenzaldehydes used in the Friedländer synthesis. chem-station.com
Gould-Jacobs Quinoline Synthesis and its Application
The Gould-Jacobs reaction is a multi-step process for preparing quinolines, particularly those substituted with a hydroxyl group at the 4-position. wikipedia.org The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be saponified and decarboxylated. wikipedia.org
For the synthesis of amino-substituted quinolines, a diamino-benzene derivative would be used as the starting aniline. This method is particularly effective for anilines bearing electron-donating groups. wikipedia.org The Gould-Jacobs reaction provides a reliable route to 4-quinolones, which are versatile intermediates for further functionalization. researchgate.net
Modern and Advanced Synthetic Strategies
While classical methods are foundational, modern organic synthesis has introduced more efficient, milder, and versatile strategies for constructing the quinoline core. These methods often employ transition-metal catalysts, microwave irradiation, or novel domino reactions to improve yields and expand substrate scope.
Recent advances have focused on strategies like:
Transition Metal-Catalyzed Cyclizations: Catalysts based on palladium, copper, nickel, cobalt, and rhodium have been employed in various C-H activation and annulation strategies to build the quinoline ring from simpler precursors. organic-chemistry.orgmdpi.com For instance, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones offers a one-pot synthesis under mild conditions. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate classical reactions like the Friedländer and Gould-Jacobs syntheses, often leading to higher yields and cleaner reactions in shorter timeframes. mdpi.comablelab.eu A Nafion solid acid catalyst has been used under microwave conditions for an environmentally friendly Friedländer synthesis. mdpi.com
Domino and Multicomponent Reactions (MCRs): These strategies combine several reaction steps into a single, efficient process. A domino nitro reduction-Friedländer heterocyclization allows for the use of readily available 2-nitrobenzaldehydes. nih.gov MCRs that bring together three or more components in one pot to form complex quinoline structures are also increasingly common. researchgate.net
Novel Annulation Strategies: Researchers have developed innovative cyclization reactions, such as the aza-Michael addition followed by intramolecular annulation of ynones and 2-aminobenzonitriles, to create polysubstituted 4-aminoquinolines. nih.gov
These modern approaches offer significant advantages over classical methods, including milder reaction conditions, greater tolerance for various functional groups, and often improved regioselectivity, making them highly valuable for the synthesis of complex derivatives like this compound.
Directed Functionalization Approaches
Directed functionalization involves the modification of a quinoline or methylquinoline scaffold to introduce the desired amino group. This classical approach relies on fundamental organic reactions tailored for heterocyclic systems.
A common method for introducing an amino group onto an aromatic ring is through a two-step nitration and subsequent reduction sequence.
Nitration: The quinoline ring is first treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. nanobioletters.comresearchgate.net The electrophilic nitronium ion (NO₂⁺) generated in situ attacks the electron-rich positions of the quinoline ring. The position of nitration is influenced by the existing substituents and the reaction conditions. For a 3-methylquinoline (B29099) starting material, nitration would yield a mixture of nitro-isomers.
Reduction: The resulting nitro-substituted methylquinoline is then subjected to reduction. This transformation of the nitro group (-NO₂) into a primary amino group (-NH₂) can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). This sequence provides a versatile, albeit sometimes low-yielding, route to aminoquinolines.
A study on the nitration of 2-diethylamino 5-methyl pyridine (B92270) demonstrated that a mixture of sulfuric and nitric acid can achieve nearly 100% conversion, highlighting the effectiveness of mixed acid conditions for nitrating nitrogen-containing heterocycles. nanobioletters.com
The Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. wikipedia.org Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com
However, applying this reaction to quinoline presents significant challenges. The nitrogen atom in the quinoline ring is a Lewis base and readily complexes with the Lewis acid catalyst. quora.com This interaction forms a positively charged complex, which strongly deactivates the entire heterocyclic ring system towards further electrophilic attack, thereby inhibiting the Friedel-Crafts reaction. quora.com Consequently, direct Friedel-Crafts alkylation on an aminoquinoline scaffold is generally not a viable synthetic route. While intramolecular versions of the related Friedel-Crafts acylation have been reported using milder reagents like Eaton's reagent (P₂O₅ in MeSO₃H), the direct intermolecular alkylation remains problematic for this class of compounds. researchgate.net
Nucleophilic aromatic substitution (SₙAr) offers a more practical approach for introducing an amino group onto a quinoline ring. This method involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the quinoline scaffold. nih.gov
The reaction proceeds by treating a 2-halo-3-methylquinoline with an amino-group source, such as ammonia, an amine, or an amide anion. The electron-withdrawing nitrogen atom within the quinoline ring activates the C2 and C4 positions towards nucleophilic attack, facilitating the substitution. Recent reviews have categorized the amination of 2-haloquinolines as a primary method for the synthesis of 2-aminoquinolines. researchgate.net This strategy is widely employed due to its reliability and the commercial availability of various halo-quinoline precursors.
Transition Metal-Catalyzed Reactions
Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. Palladium and copper catalysts are particularly prominent in the synthesis of quinoline derivatives.
Palladium catalysts are exceptionally versatile for constructing the quinoline core through various cyclization and annulation (ring-forming) reactions. These methods build the bicyclic system from simpler acyclic or monocyclic precursors.
One notable method is the aza-Wacker oxidative cyclization. A study demonstrated the synthesis of 2-methylquinolines from aniline derivatives using a palladium(II) acetate (B1210297) catalyst under an air atmosphere. organic-chemistry.org The proposed mechanism involves the coordination of palladium to the nitrogen and an alkene moiety, followed by aminopalladation, β-hydride elimination, and dehydration to form the quinoline ring. organic-chemistry.org
Another powerful approach is the palladium-catalyzed coupling and cyclization cascade. For instance, 2-iodoanilines can be coupled with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst to yield 3-substituted quinolin-2(1H)-ones. nih.gov Similarly, a one-pot synthesis of polysubstituted quinolines has been developed from 2-amino aromatic ketones and alkynes, showcasing the utility of palladium in forging the heterocyclic scaffold. rsc.org
Table 1: Optimized Conditions for Pd-Catalyzed Aza-Wacker Cyclization organic-chemistry.org
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ | 68 |
| PdCl₂(MeCN)₂ | 55 | |
| Pd(TFA)₂ | 60 | |
| Solvent | Methanol | 68 |
| Dioxane | 45 | |
| Toluene | 32 | |
| Ligand | 1,10-phenanthroline | 87 |
| Pyridine | 65 |
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are a cornerstone for forming bonds between aryl halides and nitrogen nucleophiles. nih.gov This methodology is highly effective for synthesizing 2-aminoquinolines from 2-haloquinoline precursors.
The reaction typically involves a copper(I) or copper(II) salt as the catalyst, a ligand to stabilize the copper complex, and a base. A variety of N-nucleophiles, including amines, amides, and azoles, can be coupled with (hetero)aryl halides. nih.gov An efficient cascade reaction catalyzed by copper has been reported for the synthesis of multisubstituted quinolines from ortho-acylanilines and alkenyl iodides, proceeding through an intermolecular Ullmann-type C-N coupling followed by condensation and cyclization. organic-chemistry.org The choice of ligand is often critical for achieving high yields, with simple ligands like glycine (B1666218) or α-benzoin oxime proving effective in certain systems. nih.govorganic-chemistry.org
Table 2: Substrate Scope for Copper-Catalyzed C-N Coupling with Pyrrole nih.gov
| Aryl Halide | Product | Yield (%) |
|---|---|---|
| 2-bromoanisole | N-(2-methoxyphenyl)pyrrole | 53 |
| 2-iodotoluene | N-(2-methylphenyl)pyrrole | 89 |
| 2-iodoaniline | N-(2-aminophenyl)pyrrole | 87 |
| 3-iodotoluene | N-(3-methylphenyl)pyrrole | 92 |
Cobalt-Catalyzed Dehydrogenative Cyclizations
Cobalt catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of quinolines. A notable method involves the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. This one-pot protocol utilizes a readily available cobalt salt, such as Co(OAc)₂·4H₂O, under ligand-free and mild conditions to produce a variety of substituted quinolines in good to excellent yields. organic-chemistry.orgnih.gov
The reaction proceeds through a cascade mechanism initiated by the cobalt-catalyzed oxidation of the 2-aminoaryl alcohol to the corresponding aldehyde. This is followed by a condensation reaction with a ketone to form an enamine intermediate, which then undergoes intramolecular cyclization and subsequent dehydrogenation to afford the quinoline product. This methodology is characterized by its high atom economy and broad substrate scope. organic-chemistry.orgnih.gov For instance, the reaction of 2-aminobenzyl alcohol with various ketones can yield quinoline derivatives with yields up to 97%. nih.gov
Table 1: Cobalt-Catalyzed Dehydrogenative Cyclization for Quinoline Synthesis organic-chemistry.orgnih.gov
| Entry | 2-Aminoaryl Alcohol | Ketone | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Aminobenzyl alcohol | Acetone | Co(OAc)₂·4H₂O | Mild, one-pot | High |
| 2 | Substituted 2-aminobenzyl alcohol | Propiophenone | Co(OAc)₂·4H₂O | Mild, one-pot | up to 97% |
| 3 | 2-Amino-5-chlorobenzyl alcohol | Cyclohexanone | Co(OAc)₂·4H₂O | Mild, one-pot | Good |
Silver Salt-Catalyzed Protocols for 2-Aminoquinolines
Silver catalysis offers a versatile platform for the synthesis of polysubstituted quinolines. One effective strategy involves a silver-catalyzed cascade reaction that constructs the quinoline core from simple starting materials. researchgate.net For example, a tandem process for synthesizing 4-trifluoromethyl substituted quinolines has been developed using a silver catalyst in water. rsc.org This reaction proceeds via a cascade of alkyne-ketone-amino coupling, addition, and condensation, demonstrating high atom economy with water as the only byproduct. rsc.org
The mechanism is proposed to involve the silver-catalyzed activation of the sp C-H bond of an alkyne, followed by its addition to a ketone to form a propargyl alcohol intermediate. Subsequent addition of an ortho-amino group to the alkyne and a final condensation step yields the quinoline product. rsc.org This method is applicable to both aromatic and aliphatic alkynes, reacting with ketones bearing a CF₃ group to give good to excellent yields. rsc.org
Table 2: Silver-Catalyzed Synthesis of Substituted Quinolines researchgate.netrsc.org
| Entry | Reactants | Catalyst | Solvent | Key Features |
|---|---|---|---|---|
| 1 | Arylamines, Aldehydes, Ketones | Silver salt | Not specified | C-C bond formation |
| 2 | Arylamines, 1,3-Diketones | Silver salt | Not specified | Broad substrate scope |
| 3 | o-Aminoaryl compounds, Alkynes | AgOTf | Air | Cascade hydroamination/cycloaddition |
| 4 | Alkyne, CF₃-Ketone, Amine | Silver salt | Water | Cascade alkyne-ketone-amino coupling |
Iridium-Catalyzed Reactions
Iridium catalysis has enabled novel and efficient routes to quinoline derivatives, often through C-H activation strategies. nih.govnih.gov For instance, iridium-catalyzed C3-borylation of the pyridine core of a quinoline allows for subsequent functionalization. nih.gov While not a de novo synthesis of the quinoline ring, this method provides a powerful tool for the late-stage modification of the quinoline scaffold.
A proposed mechanism for some iridium-catalyzed reactions involves the oxidative addition of a silyl (B83357) iridium complex to a C-H bond of the quinoline, followed by insertion of another reactant and subsequent reductive elimination to yield the functionalized product and regenerate the catalyst. nih.gov These methods are valued for their high regioselectivity and functional group tolerance.
Table 3: Iridium-Catalyzed Functionalization of Quinolines nih.gov
| Reaction Type | Catalyst System | Key Transformation | Substrate Scope |
|---|---|---|---|
| C3-Borylation | [Ir(cod)(OMe)]₂/dtbpy | C-H Borylation | Pyridine and Quinoline cores |
| Silylation | Iridium complex | C-H Silylation | Pyridines |
Environmentally Benign and Green Chemistry Approaches
Green chemistry principles are increasingly being integrated into the synthesis of quinolines, focusing on reducing waste, using less hazardous materials, and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has been shown to significantly accelerate the classical methods of quinoline synthesis, such as the Friedländer and Doebner-von Miller reactions, while often improving yields. nih.govnih.govresearchgate.net
The Friedländer synthesis, which involves the reaction of a 2-aminophenylketone with a compound containing a reactive α-methylene group, can be completed in minutes under microwave irradiation, compared to several days for the unassisted reaction. nih.govnih.gov Using acetic acid as both a solvent and a catalyst under microwave heating at 160 °C, quinoline synthesis can be achieved in as little as 5 minutes in excellent yield. nih.govnih.gov Similarly, the Doebner-von Miller reaction, which typically uses strong acids, can be performed efficiently under microwave conditions with solid acid catalysts like phosphotungstic acid, leading to high yields of quinaldines and lepidines in 10-15 minutes. researchgate.net
Table 4: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis nih.govnih.govresearchgate.net
| Reaction | Conditions | Time | Yield |
|---|---|---|---|
| Friedländer (Conventional) | Acetic acid, organic solvent, room temp. | Several days | Poor |
| Friedländer (Microwave) | Neat acetic acid, 160 °C | 5 minutes | Excellent |
| Doebner-von Miller (Microwave) | Phosphotungstic acid, 300 W | 10-15 minutes | 79-94% |
Nanocatalysis in Quinoline Synthesis
The use of nanocatalysts offers significant advantages in quinoline synthesis, including high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. nih.govacs.org Various metal-based nanoparticles, such as those of iron, copper, and nickel, have been successfully employed in reactions like the Friedländer annulation. nih.govresearchgate.net
For example, Fe₃O₄ nanoparticles coated with silica (B1680970) and functionalized with an acidic ionic liquid have been used as a catalyst for the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions to produce polysubstituted quinolines. nih.gov Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have also been shown to be effective catalysts for quinoline synthesis in water at 80 °C, providing good yields and short reaction times. nih.gov Nickel nanoparticles, synthesized from plant extracts, have been utilized in the solvent-free Friedländer annulation, with the catalyst being reusable for up to five cycles. nih.gov
Table 5: Nanocatalysts in Friedländer Quinoline Synthesis nih.gov
| Nanocatalyst | Average Particle Size | Reaction Conditions | Yield (%) | Catalyst Reusability |
|---|---|---|---|---|
| Fe₃O₄@SiO₂-APTES-TFA | 20-30 nm | 60 °C, 2 h, ethanol | 68-96 | Up to 4 cycles |
| CuFe₂O₄ | 5-15 nm | 80 °C, water | Good | Not specified |
| Nickel Nanoparticles | 80-100 nm | Solvent-free | Fair | Up to 5 cycles |
Flow Chemistry Applications
Continuous flow chemistry is emerging as a powerful technology for the synthesis of quinolines, offering benefits such as enhanced safety, scalability, and precise control over reaction parameters. vapourtec.comrsc.org This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. researchgate.net
The Doebner-von Miller reaction has been adapted to a continuous flow process using a strong acid in water, providing a rapid and green route to 2-methylquinoline (B7769805) derivatives in good to excellent yields. rsc.org Photochemical methods have also been successfully implemented in flow reactors for the synthesis of 3-substituted quinolines. vapourtec.comacs.org A continuous photochemical process involving an alkene isomerization and cyclocondensation cascade has been shown to produce various substituted quinolines with high yields and throughputs greater than one gram per hour. vapourtec.com This flow process can also be "telescoped" with subsequent reactions, such as hydrogenation, to produce tetrahydroquinolines in a continuous manner. vapourtec.com
Table 6: Flow Chemistry in Quinoline Synthesis vapourtec.comrsc.orgacs.org
| Reaction Type | Flow Reactor Setup | Key Advantages | Throughput |
|---|---|---|---|
| Doebner-von Miller | Flow reactor with strong acid | Rapid, green chemistry | Not specified |
| Photochemical Isomerization/Cyclization | High-power LED lamp | High productivity and efficiency | > 1 g/hour |
| Photochemical Iminyl Radical Cyclization | Vaportec R-series system | Safe, scalable, rapid optimization | Not specified |
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives that often provide high levels of stereoselectivity and efficiency. In the context of quinoline synthesis, organocatalysts, such as amino acids like L-proline, have been effectively employed to facilitate key bond-forming reactions. These catalysts operate by forming transient, reactive intermediates with substrates, lowering the activation energy of the reaction.
For instance, L-proline has been utilized as a catalyst in the one-pot multicomponent reaction of substituted 2-chloro-3-formylquinolines with aminopyrimidinediones and pyrazolones. nih.gov In this process, L-proline is believed to activate the carbonyl group of the formylquinoline, facilitating a cascade of reactions including Knoevenagel condensation and Michael addition, ultimately leading to complex polycyclic quinoline derivatives in good yields. nih.gov The use of such organocatalysts is advantageous due to their low toxicity, ready availability, and operational simplicity.
Table 1: Example of Organocatalysis in Quinoline Synthesis
| Reactants | Catalyst | Key Reaction Type | Product Type | Ref |
|---|
Visible-Light-Mediated Oxidative Cyclizations
Harnessing the energy of visible light, photocatalytic methods offer sustainable and mild pathways for constructing chemical bonds. Visible-light-mediated oxidative cyclization has been developed as a modern strategy for synthesizing the quinoline core. rsc.orgnih.gov These reactions often proceed through radical intermediates under ambient temperature and pressure, avoiding the need for harsh reagents or high temperatures.
One such approach involves the oxidative cyclization of N-propargylanilines with sulfinic acids, which can be achieved without an external photocatalyst. rsc.orgnih.gov This reaction provides a direct route to 3-sulfonated quinoline derivatives with high yields and regioselectivity. rsc.orgnih.gov The process is initiated by the generation of a sulfonyl radical, which then engages in a cascade of radical addition and intramolecular cyclization, followed by oxidation to furnish the aromatic quinoline ring. Another strategy employs copper catalysts in the aerobic oxidation of N-hydroxyaminoallenes, which, after intramolecular cyclization, can yield 2-amino-4-methylquinoline derivatives. nih.gov
Table 2: Overview of Visible-Light-Mediated Quinoline Synthesis
| Starting Materials | Conditions | Key Features | Product Type | Ref |
|---|---|---|---|---|
| N-Propargylanilines, Sulfinic acids | Visible light, no external photocatalyst | High functional group tolerance, high yields | 3-Sulfonated quinolines | rsc.orgnih.gov |
| o-Alkenylaryl isocyanides, Elemental sulfur/selenium | Pure water, visible light | Green synthesis, domino reaction | Quinoline-2-thiones, Diquinolyl diselenides | researchgate.net |
Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.org This strategy is exceptionally efficient for generating molecular diversity, as it allows for the rapid assembly of complex molecular architectures from simple precursors. rsc.org MCRs are characterized by high atom economy and procedural simplicity, making them ideal for the construction of libraries of compounds for drug discovery and materials science. rsc.orgnih.gov
Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of diverse quinoline scaffolds. rsc.org For example, the Ugi four-component reaction (Ugi-4CR) involving an aldehyde, an amine, a carboxylic acid, and an isocyanide can be employed to create highly substituted quinoline derivatives in a single step. nih.gov The versatility of MCRs facilitates the introduction of various functional groups and substitution patterns, enabling the tailored synthesis of quinoline derivatives for specific applications. rsc.org
One-Pot Synthetic Procedures
A notable one-pot procedure for the synthesis of 2-aminoquinoline (B145021) derivatives starts from readily available acetonitrile. rsc.orgsigmaaldrich.com In this process, α-diaminoboryl carbanions, prepared from acetonitrile, react with 2-nitrobenzaldehydes to form nitrophenyl (Z)-acrylonitriles. rsc.orgsigmaaldrich.com A subsequent reductive cyclization step, all within the same flask, yields the final 2-aminoquinoline products. rsc.orgsigmaaldrich.com Another efficient one-pot method involves the reaction of α-arylamino ketones with a Vilsmeier reagent (e.g., PBr3/DMF), which provides substituted quinolines in good yields under controlled heating. bohrium.com These procedures exemplify the efficiency and practicality of one-pot strategies in modern heterocyclic synthesis.
Synthesis of Specific Derivatives of this compound
Halogenated Derivatives (e.g., 2-Amino-6-fluoro-3-methylquinoline)
The introduction of halogen atoms, particularly fluorine, into the quinoline scaffold is of significant interest as it can profoundly modulate the physicochemical and biological properties of the molecule. The synthesis of halogenated derivatives such as 2-amino-6-fluoro-3-methylquinoline (B1285036) often involves either incorporating the halogen atom into one of the precursors before the cyclization reaction or by direct halogenation of the pre-formed quinoline ring.
A common strategy involves starting with a halogenated aniline. For example, the synthesis of 4-chloro-6-fluoro-2-methylquinoline (B103436) can be achieved from a 4-fluoroaniline (B128567) precursor, which is then converted to a quinolin-4-one and subsequently chlorinated using phosphorus oxychloride. nih.gov While this example illustrates the introduction of fluorine at the 6-position, subsequent chemical transformations would be required to install the amino group at the 2-position. A more direct approach could involve a Friedländer-type condensation between a 2-amino-5-fluorobenzaldehyde (B139799) or ketone and a suitable active methylene (B1212753) compound.
Table 3: Properties of 2-Amino-6-fluoro-3-methylquinoline
| Property | Value |
|---|---|
| CAS Number | 203506-28-9 |
| Molecular Formula | C₁₀H₉FN₂ |
Carboxylic Acid Derivatives (e.g., this compound-6-carboxylic acid)
Carboxylic acid functionalities are frequently incorporated into quinoline structures to enhance solubility or to serve as a handle for further derivatization. The synthesis of this compound-6-carboxylic acid can be approached by using precursors that already contain the required carboxylic acid group or a precursor that can be easily converted into it.
One general and powerful method for creating quinoline carboxylic acids is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. By starting with an aminobenzoic acid, such as 4-aminobenzoic acid, the carboxylic acid group can be positioned on the benzene (B151609) ring of the resulting quinoline. Research has demonstrated the synthesis of various 2-aminoquinoline-3-carboxylic acid derivatives, which have been investigated as potential protein kinase inhibitors. nih.gov These syntheses often rely on the cyclization of appropriately substituted anthranilic acid derivatives. A one-pot protocol involving the Williamson reaction followed by hydrolysis has also been described for synthesizing quinoline-3-carboxylic acid derivatives, showcasing the versatility of synthetic approaches. researchgate.net
Imidazoquinoline Derivatives (e.g., 2-Amino-3-methylimidazo[4,5-f]quinoline, IQ)
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a significant heterocyclic amine whose synthesis has been approached through various routes.
The initial synthesis that confirmed the structure of IQ involved the reaction of 5,6-diaminoquinoline with cyanogen (B1215507) bromide. nih.govnih.gov This reaction forms a cyclic intermediate, which is then converted to a tetramethylammonium (B1211777) salt. Subsequent heating of this salt under reduced pressure yields the final IQ compound. nih.govnih.gov Purification is typically achieved through methods like sublimation and silica-gel column chromatography. nih.govnih.gov
More contemporary methods have been developed to provide simpler and more efficient pathways. One such route utilizes a Suzuki-Miyaura coupling reaction. This strategy involves coupling a 2-aminoarylboronic ester with an iodocyanoimidazole. researchgate.net The resulting biarylic intermediate is then treated with a base, such as sodium amide, to induce cyclization and form the tricyclic imidazoquinoline system. researchgate.net This approach is notable for forming the central pyridine ring in the final step of the sequence. researchgate.net
Table 1: Key Reagents in the Synthesis of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
| Reagent/Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 5,6-Diaminoquinoline | Starting material in classical synthesis | nih.govnih.gov |
| Cyanogen Bromide | Reagent for forming the imidazole (B134444) ring | nih.govnih.gov |
| 2-Aminoarylboronic ester | Coupling partner in Suzuki-Miyaura reaction | researchgate.net |
| Iodocyanoimidazole | Coupling partner in Suzuki-Miyaura reaction | researchgate.net |
| Sodium Amide | Base for final cyclization step | researchgate.net |
Other Substituted Derivatives
The synthesis of other substituted this compound derivatives is often achieved through the versatile Friedländer annulation reaction. wikipedia.orgnih.gov This classic method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon atom adjacent to a carbonyl group). organic-chemistry.orgalfa-chemistry.com The reaction can be catalyzed by acids (such as p-toluenesulfonic acid, iodine, or Lewis acids) or bases and proceeds via an initial aldol condensation followed by a cyclodehydration to form the quinoline ring. wikipedia.orgorganic-chemistry.orgresearchgate.net Numerous modifications have been developed to improve yields and expand the scope of this reaction, including the use of microwave irradiation and solvent-free conditions. nih.govorganic-chemistry.org
Beyond the Friedländer synthesis, other modern techniques have been employed to create specific substituted derivatives:
Palladium-Catalyzed C-H Activation : This method allows for the direct functionalization of the quinoline core. For example, push-pull type fluorescent amino-quinoline derivatives have been synthesized by the C-H activation at the C8-position, followed by coupling with aryl bromides. nih.gov This selective reaction is achieved by carefully choosing the palladium catalyst and phosphine (B1218219) ligand combination. nih.gov
Base-Mediated Cyclization : An efficient, transition-metal-free synthesis of 2-aminoquinoline derivatives has been reported using potassium tert-butoxide (KOtBu). This reaction involves the condensation of 2-amino arylcarbaldehydes with benzyl (B1604629) or alkyl cyanides at room temperature. researchgate.net
Ring Cleavage of Fused Systems : Substituted 2-(methylamino)quinoline-3-carboxamides have been prepared through the hydrolytic cleavage of a pyrimidine (B1678525) ring from pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones under basic conditions. nuph.edu.ua
These diverse methodologies provide chemists with a robust toolkit for accessing a wide array of substituted this compound derivatives, enabling the fine-tuning of the molecule's structure for various research applications.
Table 2: Overview of Synthetic Methods for Substituted this compound Derivatives
| Synthetic Method | Key Reactants | Type of Derivative Produced | Reference |
|---|---|---|---|
| Friedländer Annulation | 2-Aminoaryl ketones/aldehydes, α-Methylene ketones | Polysubstituted quinolines | wikipedia.orgnih.govresearchgate.net |
| C-H Activation | Amino-quinoline core, Aryl bromides | C8-Aryl substituted quinolines | nih.gov |
| KOtBu-Mediated Synthesis | 2-Amino arylcarbaldehydes, Benzyl/Alkyl cyanides | 2-Aminoquinoline derivatives | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) |
| 5,6-Diaminoquinoline |
| 2-(Methylamino)quinoline-3-carboxamide |
Chemical Reactivity and Transformation of 2 Amino 3 Methylquinoline
Reactions at the Amino Group
The exocyclic amino group in 2-amino-3-methylquinoline is a primary site for a variety of chemical reactions, including electrophilic substitutions, condensations to form new heterocyclic systems, imine formation, and reductive amination.
Electrophilic Substitution Reactions
The quinoline (B57606) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino group at the 2-position enhances the electron density of the ring, facilitating electrophilic attack. In concert with the electron-donating methyl group at the 3-position, these substituents direct incoming electrophiles primarily to the C5 and C8 positions of the carbocyclic ring. chemistrytalk.orgyoutube.com This regioselectivity is attributed to the superior stability of the resulting carbocation intermediates, where the positive charge can be effectively delocalized without disrupting the aromaticity of the pyridine (B92270) ring. libretexts.org
The amino group itself can also undergo electrophilic attack, such as acylation or alkylation, depending on the reaction conditions and the nature of the electrophile.
Condensation Reactions to Form Fused Heterocycles
The this compound scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The amino group, in conjunction with an adjacent functional group or through reaction with a bifunctional reagent, can participate in cyclization reactions to form additional rings.
One significant application is in the synthesis of pyrimido[4,5-b]quinolines . These compounds can be prepared through various synthetic routes, often involving the intramolecular cyclization of appropriately substituted 2-aminoquinolines. ju.edu.saresearchgate.netresearchgate.netsharif.edu For instance, reaction of a 2-aminoquinoline (B145021) derivative bearing a cyano or carboxamide group at the 3-position with reagents like formamide (B127407) or urea (B33335) can lead to the formation of the pyrimidine (B1678525) ring fused to the quinoline core. researchgate.net Multicomponent reactions involving 6-aminouracil, an aromatic aldehyde, and a 1,3-dicarbonyl compound also provide a pathway to pyrimido[4,5-b]quinoline derivatives. nih.gov
Another class of fused heterocycles accessible from aminoquinolines are triazoloquinolines . The synthesis of these compounds can be achieved by diazotization of the amino group followed by intramolecular cyclization or by reaction with reagents that provide the remaining nitrogen atoms of the triazole ring.
Imine Formation
The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under mildly acidic conditions, which catalyze the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. rsc.org
While specific examples with this compound are not extensively detailed in the provided search results, the general reactivity of primary aromatic amines suggests that it would readily undergo this transformation. For instance, the reaction of 2-chloro-3-formylquinoline with various amines to form Schiff bases is a well-established process. rsc.org
Reductive Amination
Reductive amination provides a method to form new carbon-nitrogen bonds, converting the primary amino group of this compound into a secondary or tertiary amine. This two-step process involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.com
This reaction is a versatile tool for introducing a wide range of alkyl or aryl substituents to the amino group, offering a controlled alternative to direct alkylation which can often lead to over-alkylation. masterorganicchemistry.com The synthesis of various substituted amines from 2-aminoquinolines via reductive amination has been documented, highlighting the utility of this method. researchgate.net
Reactions Involving the Methyl Group
Influence on Regioselectivity
The 3-methyl group exerts a significant influence on the regioselectivity of reactions involving the quinoline nucleus. In rhodium-promoted C-H bond activation, for example, a methyl group at the 3-position directs the activation to the C2 position of the quinoline ring. acs.orgnih.gov This directing effect is a key consideration in the functionalization of the quinoline core.
Furthermore, the methyl group can be activated for reactions under certain conditions. For instance, the methyl group of 2-methylquinoline (B7769805) can be deprotonated to form a carbanion, which can then react with various electrophiles. stackexchange.com While this example involves a methyl group at the 2-position, it suggests that the 3-methyl group in this compound could potentially undergo similar reactions, such as condensation with aldehydes or oxidation to a carboxylic acid, although specific examples are not prevalent in the provided search results. acs.org The acidity of the methyl protons in this compound would be a critical factor in determining its reactivity in such transformations. The reaction of 2-alkyl-3-amino-4(3H)-quinazolinones, which bear a structural resemblance, shows that the 2-methyl group can be lithiated and subsequently reacted with electrophiles. nih.gov
Below is an interactive data table summarizing the reactions of this compound:
| Section | Reaction Type | Reagents/Conditions | Products |
| 3.1.1 | Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | 5- and 8-substituted derivatives |
| 3.1.2 | Condensation | Formamide, Urea | Pyrimido[4,5-b]quinolines |
| 3.1.2 | Condensation | Diazotization reagents | Triazoloquinolines |
| 3.1.3 | Imine Formation | Aldehydes or Ketones, mild acid | Imines (Schiff bases) |
| 3.1.4 | Reductive Amination | Aldehydes or Ketones, reducing agent (e.g., NaBH₄) | Secondary or Tertiary Amines |
| 3.2.1 | C-H Bond Activation | Rhodium catalyst | C2-functionalized quinolines |
| 3.2.1 | Deprotonation (potential) | Strong base (e.g., n-BuLi) | 3-(Lithiomethyl) derivative |
Oxidation Reactions to Nitro Derivatives
The introduction of a nitro group onto the this compound scaffold can occur either on the amino group (N-nitration) or on the aromatic rings (C-nitration). The reactivity is influenced by the electron-donating nature of the amino group, which activates the ring system towards electrophilic substitution. However, the conditions must be carefully controlled to avoid undesired side reactions or degradation.
Direct nitration of amino-substituted quinolines can be challenging, but specific methods have been developed for related structures. For instance, the C5-H nitration of 8-aminoquinoline (B160924) amides has been achieved using a visible-light-photocatalyzed approach. mdpi.com This reaction employs copper(II) nitrate (B79036) trihydrate as the nitro source and an organic photosensitizer, proceeding under mild conditions at room temperature. mdpi.com This demonstrates the feasibility of selective nitration on the carbocyclic ring of an aminoquinoline.
Research on the structurally related heterocyclic amine, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), has shown that nitrated products can be generated using reactive nitrogen oxygen species (RNOS). nih.gov Conditions that produce the nitrogen dioxide radical, such as the use of peroxynitrite (ONOO⁻) or a mixture of nitrite (B80452) (NO₂⁻) and hypochlorous acid (HOCl), were found to yield nitrated IQ derivatives. nih.gov In contrast, reagents that generate dinitrogen trioxide (N₂O₃) tend to produce N-nitroso products instead. nih.gov
These findings suggest that the nitration of this compound could potentially yield a variety of nitro derivatives depending on the specific reagents and reaction conditions employed.
| Reactant Class | Reagents and Conditions | Product Type | Reference |
| 8-Aminoquinoline Amides | Cu(NO₃)₂·3H₂O, Acid Red 94, K₂S₂O₈, visible light, DCE, rt | C5-Nitro-8-aminoquinoline amides | mdpi.com |
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | ONOO⁻ or NO₂⁻ + HOCl | C-Nitrated IQ products | nih.gov |
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | Diethylamine NONOate (generates N₂O₃) | N-Nitroso-IQ | nih.gov |
Reactions of the Quinoline Ring System
Oxidation Reactions
The quinoline ring system is generally characterized by its high resistance to oxidation due to the stability of the aromatic system. firsthope.co.in Strong oxidizing agents under harsh conditions are typically required to induce oxidative cleavage of the rings. For instance, treatment with potassium permanganate (B83412) (KMnO₄) can lead to the oxidation of alkyl side chains or, under more forceful conditions, the opening of the benzene portion of the ring system. firsthope.co.in For this compound, the C3-methyl group represents a potential site for oxidation to a carboxylic acid, although the primary focus here is on the ring system itself. The electron-rich nature of the bicyclic system, enhanced by the amino group, can also make it susceptible to oxidative polymerization reactions under certain conditions.
Reduction Reactions (e.g., to Tetrahydroquinolines)
The quinoline ring system can be selectively reduced to yield either 1,2,3,4-tetrahydroquinolines or 5,6,7,8-tetrahydroquinolines, depending on the reaction conditions and catalytic system. This transformation is a key method for accessing saturated heterocyclic scaffolds.
Reduction to 1,2,3,4-Tetrahydroquinolines: The reduction of the pyridine ring is the more common outcome. This is typically achieved through catalytic hydrogenation with molecular hydrogen (H₂) over noble metal catalysts such as palladium, platinum, or ruthenium. nih.gov More recently, gold nanoparticles supported on titanium dioxide have been shown to be highly effective and chemoselective catalysts for the hydrogenation of the heterocyclic ring in quinolines, even at temperatures as low as 25°C. nih.gov This method is notable for its tolerance of various functional groups, including halogens and ketones, which remain intact during the reduction. nih.gov Biomimetic reduction systems using Hantzsch esters or regenerable NAD(P)H models in the presence of a chiral acid catalyst also provide an efficient route to these products. dicp.ac.cnacs.org
Reduction to 5,6,7,8-Tetrahydroquinolines: Reduction of the carbocyclic (benzene) ring is less common but can be achieved under specific conditions. This typically requires forcing conditions or specialized catalytic systems that favor hydrogenation of the benzene ring over the pyridine ring.
| Product Type | Catalytic System / Reagents | Key Features | Reference(s) |
| 1,2,3,4-Tetrahydroquinoline | H₂, Au/TiO₂ | High chemoselectivity; mild conditions (25°C); tolerates many functional groups. | nih.gov |
| 1,2,3,4-Tetrahydroquinoline | Hantzsch Ester, Boronic Acid | One-pot tandem reduction and N-alkylation possible. | acs.org |
| 1,2,3,4-Tetrahydroquinoline | H₂, Manganese PN³ Pincer Complex | Based on borrowing hydrogen methodology. | nih.gov |
| 1,2,3,4-Tetrahydroquinoline | Chiral Phosphoric Acid, Hantzsch Ester | Biomimetic asymmetric reduction. | dicp.ac.cnorganic-chemistry.org |
Oxidative Annulation Reactions (e.g., with Aryl Ketones)
Oxidative annulation reactions involve the formation of a new ring onto an existing molecular framework through C-H bond activation. While this strategy is widely used for the synthesis of quinolines, examples of 2-aminoquinolines serving as the substrate for further annulation are less common. However, research on related isomers demonstrates the potential for such transformations.
A notable example involves the rhodium(III)-catalyzed oxidative annulation of 4-aminoquinolines with acrylates. acs.org This reaction proceeds through two consecutive C-H activation steps to construct a new fused heterocyclic ring system. The process utilizes a rhodium catalyst and a copper(II) acetate (B1210297) oxidant under an oxygen atmosphere. acs.org This methodology highlights the capacity of the aminoquinoline scaffold to undergo C-H functionalization and cyclization to build more complex polycyclic structures. Although this specific example uses a 4-aminoquinoline, it serves as a valuable precedent for the potential reactivity of the this compound core in similar transformations.
| Substrate | Reagent | Catalyst / Oxidant | Product | Reference |
| 4-Aminoquinoline | Acrylate | [Cp*RhCl₂]₂, Cu(OAc)₂ | Fused quinoline heterocycle | acs.org |
Aza-Henry Cyclization with Nitroalkanes
The aza-Henry reaction is a classic carbon-carbon bond-forming reaction involving the nucleophilic addition of a deprotonated nitroalkane to an imine or a related C=N bond. nih.gov The resulting β-nitroamine product is a versatile synthetic intermediate.
For a molecule like this compound to participate in such a reaction, it would first need to be converted into a suitable imine derivative. The primary amino group at the C-2 position is not itself an electrophile for the nitroalkane anion. A typical pathway would involve the condensation of the amino group with an aldehyde or ketone to form an N-quinolinyl imine, which could then act as the substrate in a subsequent aza-Henry reaction. There are no documented instances of this compound directly undergoing an aza-Henry cyclization without prior functionalization to introduce the required imine moiety. Therefore, this reaction is not considered a characteristic transformation of the parent this compound itself.
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. As an N-alkylated aniline (B41778) derivative, N-alkylated-2-amino-3-methylquinoline could potentially undergo the Hofmann-Martius rearrangement. wikipedia.org This reaction typically involves heating an N-alkylated aniline with an acid catalyst, such as hydrochloric acid, which promotes the migration of the N-alkyl group to an ortho or para position on the aniline ring. wikipedia.org
Cycloaddition Reactions (e.g., Formal [4+2] Cycloaddition)
The synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, can sometimes proceed through reaction cascades that may involve cycloaddition-like steps. nih.govresearchgate.netnih.govrsc.orgsharif.edu For instance, multicomponent reactions are a common strategy to build such complex molecular architectures. nih.govrsc.orgsharif.edu However, these transformations are typically characterized as a series of condensation and cyclization events rather than a formal, concerted [4+2] cycloaddition.
Further research is required to explore and characterize the potential of this compound to participate in formal cycloaddition reactions and to elucidate the specific reaction conditions and mechanisms involved.
Biological Activities and Pharmacological Potential of 2 Amino 3 Methylquinoline and Its Derivatives
Anticancer and Antitumor Activities
The anticancer properties of 2-amino-3-methylquinoline derivatives are a primary focus of research, with studies exploring their effects on cancer cell growth, survival, and the underlying molecular pathways.
Certain derivatives of this compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, the heterocyclic aromatic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) has been shown to be cytotoxic. nih.gov The cytotoxic potential of quinoline (B57606) derivatives has been evaluated against a variety of human cancer cell lines, with some compounds exhibiting significant growth inhibition. nih.govbrieflands.com
In addition to inhibiting cell proliferation, many quinoline derivatives induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have shown that some 2-amino-5-benzylthiazole derivatives, which share a related heterocyclic structure, induce apoptosis in human leukemia cells. ukrbiochemjournal.org The induction of apoptosis by these compounds is often characterized by morphological and biochemical changes, such as cell shrinkage, chromatin condensation, and the activation of specific cellular machinery. For example, some indoloquinoline derivatives have been observed to cause ultrastructural changes indicative of apoptosis, including cytoplasmic condensation and a shrunken nucleus with more condensed chromatin. mdpi.com The activation of apoptotic pathways is a key indicator of the anticancer potential of these compounds.
The anticancer effects of this compound and its derivatives are often attributed to their interaction with specific biological targets within cancer-related signaling pathways. One of the primary mechanisms is the interaction with DNA. 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is known to be biochemically activated to a derivative that covalently binds to DNA, forming adducts, primarily at the guanine (B1146940) base. researchgate.net This DNA damage can disrupt normal cellular processes and contribute to the initiation of carcinogenesis. nih.gov The ability of quinoline derivatives to intercalate with DNA is a known mechanism for their antiproliferative effects. ijmphs.com
Beyond direct DNA interaction, these compounds can modulate the activity of key proteins involved in cancer progression. For example, various quinoline derivatives have been shown to inhibit receptor tyrosine kinases such as the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. nih.gov Additionally, the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation, is a target for some aminoquinoline compounds. nih.gov Inhibition of this pathway can lead to decreased cancer cell growth and survival.
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a common feature of cancer. Consequently, kinase inhibitors are a major focus of anticancer drug development. Derivatives of quinoline and the related quinazoline (B50416) scaffold have been identified as potent inhibitors of phosphatidylinositol 3-kinases (PI3Ks). nih.gov The PI3Kδ isoform, in particular, is a key mediator in B-cell signaling and is a target in certain hematological malignancies. nih.gov
Research has led to the discovery of 2-amino-4-methylquinazoline derivatives as highly potent class I PI3K inhibitors. nih.gov While not direct derivatives of this compound, these findings highlight the potential of the broader amino-heterocyclic scaffold in targeting PI3K. The development of selective PI3Kδ inhibitors is an active area of research, with the goal of creating more targeted and effective cancer therapies. nih.gov The structural features of these inhibitors, such as the presence of a morpholine (B109124) group in some pan-PI3K inhibitors, are crucial for their activity and provide insights for the design of new derivatives. nih.gov
Table 1: Examples of Quinoline and Quinazoline Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Observed Effect | Reference |
|---|---|---|---|
| 2-Amino-4-methylquinazoline derivatives | Class I PI3Ks | Nanomolar potencies and prominent antiproliferative activities. | nih.gov |
| Imidazo[4,5-c]quinoline derivatives | PI3K/mTOR | Potent antiproliferative activity. | mdpi.com |
| 4-Anilinoquinoline-3-carbonitriles | EGFR | Effective inhibition of EGFR kinase. | mdpi.com |
The induction of apoptosis by this compound derivatives often involves the activation of caspase-dependent pathways. Caspases are a family of proteases that execute the process of apoptosis. Studies on related heterocyclic compounds have shown the cleavage of PARP1 and caspase-3, key events in the apoptotic cascade. ukrbiochemjournal.org The activation of caspases can be triggered by various cellular stresses, including DNA damage and mitochondrial dysfunction. Research on 3-methylquinoxaline derivatives, for example, has demonstrated an increase in the levels of caspase-9 and caspase-3, indicating the involvement of the intrinsic apoptotic pathway. nih.gov
Mitochondrial dysfunction is a central event in many forms of apoptosis. This can involve the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. mdpi.com The subsequent loss of the mitochondrial transmembrane potential (ΔΨm) and the generation of reactive oxygen species (ROS) can further propagate the apoptotic signal. nih.gov Mitochondria-derived ROS can mediate both caspase-dependent and -independent cell death pathways. nih.gov Some quinoline derivatives have been shown to accumulate in mitochondria, leading to increased ROS generation and triggering mitochondria-mediated apoptosis. researchgate.net
Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of anticancer agents. For quinoline derivatives, SAR analyses have revealed that the nature and position of substituents on the quinoline ring significantly influence their cytotoxic activity. For example, the presence of certain functional groups at specific positions can enhance the antiproliferative effects. nih.gov
In a series of 2-arylquinoline derivatives, it was found that C-6 substituted 2-phenylquinolines displayed significant activity against prostate and cervical cancer cell lines. rsc.org The lipophilicity of the compounds also appears to play a role, with more lipophilic quinolines showing better cytotoxic effects in some cases. rsc.org For 2,4-disubstituted quinolines, the substituents at these positions have a marked effect on the anticancer activity, with amino or carbonyl groups at the C-2 position being favorable. SAR studies provide valuable insights for the development of more potent and selective this compound-based anticancer agents. nih.govmdpi.comresearchgate.net
Table 2: Structure-Activity Relationship Highlights for Anticancer Quinoline Derivatives
| Compound Series | Key Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| 2,3-Disubstituted quinolines | Electron-donating methyl group at position 3 | Associated with maximum activity against MCF-7 cells. | nih.gov |
| 2-Arylquinolines | Substitution at C-6 | Important for activity against PC3 and HeLa cells. | rsc.org |
| 2,4-Disubstituted quinolines | Carbonyl or amino group at C-2 | Potent anticancer activity. |
Antimicrobial Activities
The quinoline nucleus is a well-established scaffold in the development of antimicrobial agents. nih.gov The introduction of an amino group into the quinoline ring can enhance the water solubility and, consequently, the antibacterial activity of the compounds. nih.gov Derivatives of quinoline have shown activity against a range of bacterial and fungal pathogens.
Quinolone carboxamides have demonstrated antimicrobial activity that is influenced by the nature of the amino acid and the substitution pattern on the quinoline moiety. mdpi.com Some quinoline-based hydroxyimidazolium hybrids have exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com Furthermore, certain quinolinequinones have shown remarkable activity against Gram-positive bacteria, including clinically resistant Staphylococcus species. nih.gov The antimicrobial potential of this compound derivatives is an area of ongoing research, with the broader class of aminoquinolines showing promise for the development of new antimicrobial agents. researchgate.netdoaj.orgorientjchem.orgmdpi.com
Table 3: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Class | Target Organism | Activity | Reference |
|---|---|---|---|
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | MIC = 2 µg/mL | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | MIC = 10 µg/mL | mdpi.com |
| Quinolinequinones (QQ2 and QQ6) | Clinically resistant Staphylococcus spp. | MIC range 1.22–9.76 μg/mL | nih.gov |
Antibacterial Properties
Derivatives of this compound have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro antibacterial effects. The minimum inhibitory concentration (MIC) of these compounds was determined against various bacterial strains. For instance, compound 9a showed good activity against Bacillus subtilis with a MIC of 31.25 μM. Additionally, compound 9f exhibited comparable activity to the standard drug streptomycin (B1217042) against Proteus mirabilis. Other derivatives in this series also showed activity against P. mirabilis with MIC values ranging from 31.25 to 62.5 μM.
In another study, a series of amino acid derivatives of quinolines were synthesized and tested against several bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. One of the amino acid derivatives of a quinoline carboxamide, compound 3a , showed moderate and consistent antimicrobial activity against all tested bacteria with a MIC of 0.62 mg/mL. The corresponding bromine-substituted derivative, 4a , displayed weaker and more variable activity. Generally, the amino acid derivatives of quinolines were found to be more potent antibacterial agents than their ester counterparts.
Furthermore, quinoline-2-one derivatives have been identified as promising antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. For example, compound 6c (with R¹ = Cl, R² = H) showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) with a MIC of 0.75 μg/mL, and against methicillin-resistant Staphylococcus epidermidis (MRSE) with a MIC of 2.50 μg/mL. Another derivative, 6o (with R¹ = Cl, R² = Br), also demonstrated notable activity against MRSA and VRE with a MIC of 2.50 μg/mL.
The antibacterial potential of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA synthesis.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC |
|---|---|---|
| 9a | Bacillus subtilis | 31.25 µM |
| 9f | Proteus mirabilis | N/A (Comparable to Streptomycin) |
| 3a | E. coli, S. aureus, P. aeruginosa, B. subtilis | 0.62 mg/mL |
| 6c | MRSA, VRE | 0.75 µg/mL |
| 6c | MRSE | 2.50 µg/mL |
| 6o | MRSA, VRE | 2.50 µg/mL |
Antifungal Properties
Certain derivatives of this compound have also been investigated for their antifungal potential. In a study involving a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, several compounds exhibited good antifungal activity against Aspergillus niger. Specifically, compounds 9a , 9b , 9d , 9e , 9f , 9g , 9h , and 9i were noted for their efficacy against this fungal strain.
Another study on novel quinoline derivatives reported that compounds 32 , 33 , and 34 showed excellent antifungal activity against various fungal strains. Compounds 32 and 33 were active against Fusarium oxysporum, Aspergillus niger, and Cryptococcus neoformans with a MIC value of 25 µg/mL, and against Aspergillus flavus with a MIC of 12.5 µg/mL. Compound 34 was also active against A. flavus, A. niger, and C. neoformans with a MIC of 25 µg/mL.
Table 2: In Vitro Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | MIC |
|---|---|---|
| 9a, 9b, 9d, 9e, 9f, 9g, 9h, 9i | Aspergillus niger | Good Activity |
| 32, 33 | Fusarium oxysporum, Aspergillus niger, Cryptococcus neoformans | 25 µg/mL |
| 32, 33 | Aspergillus flavus | 12.5 µg/mL |
| 34 | Aspergillus flavus, Aspergillus niger, Cryptococcus neoformans | 25 µg/mL |
Antimalarial Properties
The quinoline scaffold is a well-established pharmacophore in the development of antimalarial drugs. Research into derivatives of this compound has revealed promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
A study on enantiomerically pure amino-alcohol quinolines showed significant in vitro antimalarial activity. The (S)-pentyl derivative demonstrated IC₅₀ values ranging from 3.7 nM to 13.9 nM against various P. falciparum clones with different resistance profiles. For instance, against the FCM29 clone, the IC₅₀ was 3.7 nmol/L.
In another investigation, a series of quinoline derivatives showed moderate to strong antimalarial activity, with IC₅₀ values ranging from 0.014 to 5.87 µg/mL. trinova.de Specifically, compounds ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5 ), 3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one (6 ), and 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol (7 ) displayed significant activity against P. falciparum. trinova.de
Furthermore, a newly synthesized amino-quinoline derivative, 40a , exhibited potent antimalarial activity against the chloroquine-sensitive Pf3D7 strain of P. falciparum, with an IC₅₀ of 0.25 µM. trinova.de This compound also showed a favorable cytotoxicity profile, leading to a high selectivity index. trinova.de
Table 3: In Vitro Antimalarial Activity of this compound Derivatives
| Compound | Plasmodium falciparum Strain/Clone | IC₅₀ |
|---|---|---|
| (S)-pentyl derivative | FCM29 | 3.7 nmol/L |
| Compound 5 | P. falciparum | 0.014 - 5.87 µg/mL |
| Compound 6 | P. falciparum | 0.014 - 5.87 µg/mL |
| Compound 7 | P. falciparum | 0.014 - 5.87 µg/mL |
| 40a | Pf3D7 (chloroquine-sensitive) | 0.25 µM |
Antitubercular and Antimycobacterial Activities
Derivatives of this compound have emerged as a promising class of compounds in the search for new antitubercular and antimycobacterial agents. A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. Several of these compounds, including 9b , 9c , 9d , 9f , 9g , 9h , and 9i , demonstrated excellent antimycobacterial activity with MIC values ranging from 3.41 to 12.23 μM. The remaining two derivatives showed good activity with MICs between 27.29 and 57.73 μM. These compounds were also found to be non-toxic to Vero cells.
In another study, 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols were designed and synthesized as potential anti-tubercular agents. These compounds were evaluated against the H37Ra strain of Mycobacterium tuberculosis, and most showed in vitro activity. Notably, two compounds with a diaryl quinoline hydroxyl amino ether scaffold and three with a diaryl amino alkyl carbinol core exhibited activities at a concentration of 6.25 μg/mL.
Furthermore, a series of isatin-tethered quinolines were synthesized and tested for their anti-tubercular activity. The majority of these compounds showed potent to moderate activity against M. tuberculosis, with MICs ranging from 0.06 to 7.81 µg/mL. Derivative Q8b was particularly potent, with a MIC of 0.06 µg/mL, representing a significant increase in activity compared to the lead compound. Several of these quinolines also demonstrated good activity against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.
Table 4: In Vitro Antitubercular and Antimycobacterial Activity of this compound Derivatives
| Compound/Derivative Series | Mycobacterium Strain | MIC |
|---|---|---|
| 9b, 9c, 9d, 9f, 9g, 9h, 9i | M. tuberculosis H37Rv | 3.41 - 12.23 µM |
| Diaryl quinoline hydroxyl amino ether scaffold (2 compounds) | M. tuberculosis H37Ra | 6.25 µg/mL |
| Diaryl amino alkyl carbinol core (3 compounds) | M. tuberculosis H37Ra | 6.25 µg/mL |
| Q8b | M. tuberculosis | 0.06 µg/mL |
| Q6a, Q6b, Q8a, Q8c, Q8e, Q8f | MDR M. tuberculosis | 3.9 - 7.81 µg/mL |
| Q8b, Q8h | MDR M. tuberculosis | 0.24 µg/mL, 0.98 µg/mL |
| Q8b, Q8h | XDR M. tuberculosis | 1.95 µg/mL, 3.9 µg/mL |
Antileishmanial and Antiamoebic Activities
The therapeutic potential of this compound derivatives extends to protozoal infections, including leishmaniasis and amoebiasis. A study investigating novel quinoline derivatives incorporating arylnitro and aminochalcone moieties revealed significant antiprotozoal activity. genetics-gsa.org Compound 3d exhibited antileishmanial activity against Leishmania infantum with an EC₅₀ value of 8.83 µM. genetics-gsa.org Another derivative, 4i , also showed antileishmanial activity with an EC₅₀ of 10 µM. genetics-gsa.org
In the context of amoebiasis, research has explored the efficacy of related heterocyclic compounds. While specific data for this compound derivatives in antiamoebic studies is limited, the broader class of quinoline and quinoxaline (B1680401) derivatives has shown promise. For instance, certain quinoxaline derivatives have demonstrated better antiamoebic activity than the standard drug metronidazole (B1676534) against Entamoeba histolytica.
Table 5: In Vitro Antiprotozoal Activity of this compound Derivatives
| Compound | Protozoan Species | EC₅₀ |
|---|---|---|
| 3d | Leishmania infantum | 8.83 µM |
| 4i | Leishmania infantum | 10 µM |
Inhibition of Enzyme Targets in Microorganisms
The antimicrobial effects of this compound and its derivatives are often linked to their ability to inhibit specific microbial enzymes that are essential for the pathogen's survival. A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair, and their inhibition leads to a disruption of these vital cellular processes, ultimately causing bacterial cell death. nih.gov
In the context of antimycobacterial activity, some quinoline derivatives have been suggested to act as inhibitors of ATP synthase. In silico studies of certain 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives showed stable and significant binding to ATP synthase, indicating this as a plausible mode of action. Arylated quinoline carboxylic acid derivatives have also been found to inhibit M. tuberculosis DNA gyrase.
The antimalarial activity of some amino-quinoline derivatives is attributed to the disruption of heme detoxification in the parasite. trinova.de This is a crucial pathway for the survival of Plasmodium falciparum within red blood cells.
Mutagenicity and Genotoxicity Studies
The mutagenic and genotoxic potential of this compound and its isomers has been a subject of investigation, although the available data is somewhat limited and can be complex to interpret due to studies on closely related but distinct compounds.
It is important to distinguish this compound from the well-studied and potent mutagen, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is a heterocyclic aromatic amine found in cooked meats. nih.govresearchgate.net Studies on IQ have shown it to be a potent mutagen in the Ames test and to induce mutations in various in vitro and in vivo systems. researchgate.netnih.gov For instance, IQ has been shown to be mutagenic in human lymphoblastoid cells and to cause DNA adducts. researchgate.net However, these findings on IQ cannot be directly extrapolated to this compound.
The mutagenicity of quinoline itself is thought to be mediated by its metabolic activation to reactive intermediates, such as epoxy derivatives, by cytochrome P450 enzymes.
Other Reported Biological Activities
Beyond its well-documented mutagenic and carcinogenic properties, research into this compound and its derivatives has explored other potential biological activities.
Several derivatives of quinoline have been investigated for their anti-inflammatory properties. For instance, certain 2-substituted 3-arylquinoline derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages. Specifically, compounds like 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline and 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline demonstrated significant inhibitory effects on NO production at non-cytotoxic concentrations. Furthermore, these compounds were found to suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Other studies have reported on pyrano[3,2-c]quinoline analogues that exhibit anti-inflammatory activity by inhibiting the production of TNF-α and IL-6 in human peripheral blood mononuclear cells. Additionally, quinoline-2-carboxamides have been explored for their dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key in the inflammatory response.
The antioxidant potential of quinoline derivatives has also been a subject of scientific inquiry. Various synthetic quinoline derivatives have been evaluated for their ability to scavenge free radicals. For example, a study on novel synthetic quinoline derivatives demonstrated their antioxidant activity against the ABTS cation radical. One derivative, 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide, showed noticeable antioxidant potential against the DPPH radical as well.
Furthermore, research on 8-amino-quinoline derivatives combined with natural antioxidant acids, such as caffeic acid, has shown promising radical scavenging activity. These findings suggest that the quinoline scaffold can be a valuable template for the development of new antioxidant agents.
The pharmacological investigation of quinoline derivatives has extended to their potential cardiovascular and respiratory effects. A quinoline-appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), has been shown to exhibit antihypertensive effects through the inhibition of the angiotensin-converting enzyme (ACE).
In the realm of respiratory diseases, while direct evidence for the antiasthmatic effects of this compound is limited, related compounds have shown relevant activity. For instance, synephrine, a phenolic amine found in Pericarpium citri reticulatae, has been identified as a β2-adrenergic receptor agonist with bronchodilator effects. This highlights the potential for quinoline-related structures to influence airway smooth muscle relaxation.
| Biological Activity | Derivative Class/Compound | Mechanism of Action/Key Findings |
| Anti-inflammatory | 2-substituted 3-arylquinolines | Inhibition of NO, iNOS, TNF-α, and IL-6 production in macrophages. |
| Pyrano[3,2-c]quinolines | Inhibition of TNF-α and IL-6 production. | |
| Antioxidant | Synthetic quinoline derivatives | Scavenging of ABTS and DPPH radicals. |
| 8-Amino-quinoline-antioxidant acid hybrids | Radical scavenging activity. | |
| Antihypertensive | Quinoline-appended chalcone (ADMQ) | Inhibition of angiotensin-converting enzyme (ACE). |
| Antiasthmatic (related compounds) | Synephrine (phenolic amine) | β2-adrenergic receptor agonism, leading to bronchodilation. |
Neurogenerative Actions
Derivatives of the quinoline scaffold, the core structure of this compound, have been investigated for their potential roles in neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD). mdpi.comzenodo.orgresearchgate.net These conditions are often characterized by the progressive loss of neuron structure or function. mdpi.comresearchgate.net One area of research has focused on the potential neurotoxicity of related heterocyclic amines. For instance, long-term exposure to the compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) has been studied in zebrafish models to understand its potential link to Parkinson's disease. nih.gov This research indicated that prolonged exposure could inhibit exploratory behavior and locomotor activity, affect the expression of PD-related genes, and decrease the number of neurons in the midbrain, suggesting that IQ may be neurotoxic and could contribute to PD risk by affecting mitochondrial homeostasis and inducing oxidative stress. nih.gov
Conversely, other quinoline derivatives are being developed for their diagnostic and therapeutic potential. researchgate.net The aggregation of proteins like α-synuclein is a hallmark of Parkinson's disease. researchgate.net In this context, researchers have designed and synthesized novel N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives to serve as imaging agents for these α-synuclein aggregates using positron emission tomography (PET). researchgate.net The goal is to develop a suitable radiotracer that can effectively cross the blood-brain barrier and bind to these protein aggregates, which would be invaluable for early diagnosis and monitoring disease progression. mdpi.comresearchgate.net
Enzyme Inhibition (e.g., Acetylcholinesterase)
A significant therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to compensate for the deficiency of the neurotransmitter acetylcholine. nih.govumsha.ac.ir Various derivatives of the quinoline scaffold have shown promise as potent inhibitors of these enzymes. zenodo.orgnih.govumsha.ac.ir
New hybrid compounds linking 4-amino-2,3-polymethylene-quinoline with p-tolylsulfonamide have been synthesized and evaluated as potential multifunctional agents for AD treatment. nih.gov These compounds were found to be potent inhibitors of both AChE and BChE, with a notable selectivity towards BChE. nih.gov The inhibition of both enzymes is considered beneficial, as BChE is also implicated in the maturation of amyloid-β plaques, a key pathological feature of AD. nih.gov
Similarly, a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives were designed and synthesized as cholinesterase inhibitors. umsha.ac.ir Within this series, specific compounds demonstrated significant inhibitory activity against BChE. Kinetic and molecular docking studies on the most potent compound revealed a mixed-type inhibition, indicating that it binds to both the catalytic and peripheral anionic sites of the BChE enzyme. umsha.ac.ir These findings suggest that the 2-amino-pyrano[3,2-c]quinoline scaffold has therapeutic potential for development into BChE inhibitors for managing later stages of Alzheimer's disease. umsha.ac.ir
| Compound Series | Target Enzyme | Potency / Findings | Reference |
| 4-Amino-2,3-polymethylene-quinoline-p-tolylsulfonamide hybrids | AChE and BChE | Potent dual inhibitors with selectivity toward BChE. | nih.gov |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives | BChE | Compound 6l showed the best anti-BChE activity (IC50 = 1.00±0.07 µM). | umsha.ac.ir |
Pharmacological Research and Drug Development Potential
Development of New Drugs Targeting Infectious Diseases and Cancer
The quinoline ring is a prominent scaffold in medicinal chemistry, forming the basis for numerous drugs and candidates developed to treat a range of diseases, particularly cancer and infectious diseases. nih.govresearchgate.net
In oncology, the development of anti-cancer agents has increasingly focused on targeting vital signaling pathways and key biological macromolecules. nih.gov Quinoline derivatives have been rationally designed to interact with these targets. nih.gov For example, 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been developed as non-ATP competitive Src kinase inhibitors. nih.gov Src kinase is often overactive in several cancers, including breast cancer, where it controls cell growth and migration. nih.gov Certain synthesized derivatives were shown to inhibit Src kinase activity and suppress the migration and proliferation of breast cancer cells. nih.gov
In the field of infectious diseases, quinoline derivatives have demonstrated significant potential as antimicrobial agents. researchgate.net Hybrid molecules combining 8-aminoquinoline (B160924) and 1,2,3-triazole moieties have been synthesized and screened for activity against various pathogenic bacterial and fungal strains. researchgate.net One compound from this library was identified as the most potent agent against a broad spectrum of microbes, including Escherichia coli, Staphylococcus aureus, and Candida albicans. researchgate.net Furthermore, studies on 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids have yielded compounds with significant antibacterial efficacy, showing potential as therapeutic agents against antibiotic-resistant infections. mdpi.com The antiprion and antimalarial activities of quinoline derivatives have also been noted, with research identifying similar structure-activity relationships for both effects, suggesting overlapping molecular targets. nih.gov
| Compound Class | Therapeutic Area | Biological Target/Activity | Reference |
| 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives | Cancer | Src kinase inhibition; suppressed breast cancer cell migration and proliferation. | nih.gov |
| 8-Aminoquinoline-1,2,3-triazole hybrids | Infectious Disease | Potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. | researchgate.net |
| 4-Aminoquinoline-hydrazone and isatin hybrids | Infectious Disease | Significant antibacterial efficacy against antibiotic-resistant strains. | mdpi.com |
| Sulfonamide quinoline derivatives | Infectious Disease / Neurodegenerative | Antiprion and antimalarial activity. | nih.gov |
Lead Compound Identification and Optimization
Lead identification and optimization are critical stages in the drug discovery process, aiming to transform a biologically active compound into a viable drug candidate. researchgate.netdanaher.com A "lead compound" is a chemical entity that exhibits a desired pharmacological activity and serves as the starting point for further development. slideshare.net The optimization process involves chemically modifying the lead molecule to improve its characteristics, such as potency, selectivity, metabolic stability, and pharmacokinetic properties, while minimizing potential toxicity. danaher.comcreative-biostructure.compatsnap.com
For derivatives of this compound, this process begins with the identification of initial "hits" from screening libraries that show activity against a specific target, such as a bacterial enzyme or a cancer-related kinase. creative-biostructure.com Once a lead is identified, medicinal chemists synthesize a variety of analogs by modifying different parts of the quinoline scaffold. creative-biostructure.com These new compounds are then tested to determine how the structural changes affect their biological activity. patsnap.com
Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed to predict how modifications will impact the compound's interaction with its target, helping to guide the synthetic effort. creative-biostructure.compatsnap.com The ultimate goal of lead optimization is to produce a preclinical candidate with an optimal balance of efficacy, safety, and drug-like properties. danaher.com
Exploration of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) analysis is the study of how the chemical structure of a molecule relates to its biological activity. drugdesign.orgcollaborativedrug.com In drug discovery, SAR is a fundamental concept used to guide the optimization of lead compounds. By making systematic changes to a molecule's structure and observing the resulting changes in its biological effects, researchers can identify the key chemical features, or pharmacophores, responsible for its activity. patsnap.com
For quinoline derivatives, SAR studies have provided crucial insights for developing more potent and selective agents. For instance, in the development of antibacterial 4-aminoquinoline–isatin hybrids, researchers synthesized a series of analogs to understand the SAR. mdpi.com They found that the type and position of substituents on the isatin ring significantly influenced the antibacterial activity. Similarly, in a series of quinoline derivatives screened for antiprion activity, several SARs were identified. nih.gov It was observed that specific terminal groups attached to the quinoline core were essential for high potency. nih.gov These SAR studies indicated that certain structural modifications could dramatically enhance or diminish the desired biological effect, providing a rational basis for the design of next-generation compounds with improved therapeutic profiles. nih.govdrugdesign.org
Computational Chemistry and Theoretical Studies on 2 Amino 3 Methylquinoline
Molecular Docking Simulations for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nottingham.ac.uk It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein. nottingham.ac.uknih.gov For quinoline-based compounds, docking studies have been crucial in identifying potential therapeutic targets and understanding the molecular basis of their activity.
Molecular docking simulations have been successfully employed to identify and characterize the binding pockets of various enzymes and receptors for quinoline (B57606) derivatives. These studies reveal key amino acid residues and interaction types that are essential for ligand binding.
For instance, docking studies on 2-aminoquinoline-based scaffolds designed as neuronal nitric oxide synthase (nNOS) inhibitors identified a hydrophobic pocket within the substrate access channel that is crucial for high selectivity. acs.org In other research, docking of quinoline derivatives into the allosteric site of HIV reverse transcriptase (PDB: 4I2P) showed that these compounds could achieve better docking scores than standard drugs like rilpivirine (B1684574) and elvitegravir. nih.gov A key interaction observed was hydrogen bonding with the LYS 101 residue. nih.gov
Similarly, docking studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors have shown that the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, interacting with residues such as CYS-919. In the context of anticancer agents, the docking of quinazolinone derivatives into the EGFR active site revealed interactions with key amino acids like Thr 766, Met 769, and Lys 721. nih.gov Studies on thiopyrano[2,3-b]quinoline derivatives targeting the CB1a protein identified interactions with several amino acid residues including ILE-8, LYS-7, VAL-14, and TRP-12. nih.govsemanticscholar.org The identification of such binding pockets and specific interactions is fundamental for the rational design of more potent and selective inhibitors. nih.govnih.govsciencedaily.com
| Target Protein | PDB ID | Key Interacting Residues | Quinoline Derivative Class |
|---|---|---|---|
| Neuronal Nitric Oxide Synthase (nNOS) | Not Specified | Hydrophobic pocket residues | 2-Aminoquinoline-based scaffolds |
| HIV Reverse Transcriptase | 4I2P | LYS 101 | Quinoline-based chalcones |
| VEGFR-2 Tyrosine Kinase | Not Specified | CYS-919 | General quinoline derivatives |
| EGFR | Not Specified | Thr 766, Met 769, Lys 721 | Quinazolinone derivatives |
| CB1a Protein | 2IGR | ILE-8, LYS-7, VAL-14, TRP-12 | 2H-thiopyrano[2,3-b]quinoline derivatives |
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. pensoft.net These models are valuable for predicting the activity of newly designed compounds and for understanding which structural features are important for their biological effects. researchgate.net
QSAR studies on quinoline derivatives have successfully correlated various molecular descriptors with their biological activities, providing insights into the effects of different substituents. The development of robust QSAR models relies on the statistical validation of the correlation between structural properties and observed activity. nih.gov
For example, 3D-QSAR models developed for a series of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors yielded a statistically significant model with a good correlation coefficient (r² = 0.8621) for the training set and predictive power (q² = 0.6943) for the test set. These models, which included pharmacophore features like hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings, suggested that bulky substituents at the 4th position of the quinoline ring are essential for activity.
In the context of antimalarial agents, 2D and 3D-QSAR models for quinoline derivatives active against Plasmodium falciparum demonstrated that the presence of hydrophobic groups and atoms such as chlorine, fluorine, and basic nitrogen increases the biological activity. nih.gov Conversely, descriptors like molar refractivity and Van der Waals volume were found to contribute negatively to the activity. nih.gov Another QSAR study on the antioxidant activity of thiazole (B1198619) derivatives found that activity increases with decreasing molecular area, volume, and lipophilicity, while it increases with a larger dipole moment. pensoft.net These findings are crucial for guiding the synthesis of new derivatives with enhanced potency. mdpi.com
| Compound Class | Target Activity | Key Findings from QSAR Models | Statistical Significance |
|---|---|---|---|
| Quinoline Derivatives | VEGFR-2 Inhibition | Bulky substituents at position 4 are essential. Nitrogen atom acts as a hydrogen bond acceptor. | r² = 0.8621, q² = 0.6943 |
| Quinoline Derivatives | Antimalarial (anti-P. falciparum) | Hydrophobic groups and electronegative atoms (Cl, F, N) increase activity. Molar refractivity and volume decrease activity. | r²test > 0.84 |
| Thiazole Derivatives | Antioxidant | Activity increases with decreased area, volume, lipophilicity, and increased dipole moment. | Not Specified |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govlabxing.com In the context of drug design, MD simulations provide detailed information about the conformational changes and stability of protein-ligand complexes, complementing the static picture provided by molecular docking. nih.govtue.nl
MD simulations are frequently used to assess the stability of the binding poses of ligands predicted by docking studies. nih.gov By simulating the behavior of the ligand-target complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. mdpi.comscielo.org.mx Key metrics used to evaluate stability include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). nih.govmdpi.com
A study on quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors used 100 ns MD simulations to investigate the stability of the docked complexes. mdpi.com The analysis of the protein-ligand RMSD confirmed that the protein's secondary structure remained stable throughout the simulation. mdpi.com The simulations also revealed the dynamic nature of certain interactions, such as the formation and breakage of weaker halogen bonds due to the conformational flexibility of the ligand. mdpi.com
In another study, MD simulations of quinazolinone derivatives complexed with EGFR were performed to evaluate their stability. nih.gov RMSF analysis helped to identify the flexibility of amino acid residues in the binding site, with lower RMSF values indicating a more stable and compact protein-ligand complex. nih.gov Such simulations are critical for validating docking results and ensuring that the predicted binding mode is maintained under dynamic conditions, thus providing a more reliable basis for structure-based drug design. nih.govresearcher.life
Density Functional Theory (DFT) Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely applied to study the geometric, electronic, and energetic properties of molecules like 2-Amino-3-methylquinoline. researchgate.netresearchgate.net DFT calculations can provide insights into molecular stability, reactivity, and spectroscopic properties. nih.govnist.gov
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate fundamental electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that a molecule is more reactive and can exhibit significant charge transfer interactions. researchgate.netekb.eg
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily determined by the rotation of the amino (-NH₂) and methyl (-CH₃) groups attached to the quinoline core. A comprehensive understanding of the molecule's potential energy surface (PES) and the identification of stable conformers are crucial for elucidating its chemical behavior and interactions. While specific computational studies detailing the conformational analysis of this compound are not extensively available in the public domain, insights can be drawn from theoretical investigations of related substituted quinolines and general principles of computational chemistry.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the energy landscapes of molecules. Such studies on related compounds, like methylquinolines and complex aminoquinoline derivatives, have provided valuable information on thermodynamic properties and rotational barriers, underscoring the importance of conformational preferences. For instance, thermodynamic studies of 2-methylquinoline (B7769805) have included calculations that account for the hindered internal rotation of the methyl group. Similarly, computational analyses of N-methyl-cinnamoyl-chloroquine analogues, which are derivatives of 4-aminoquinoline, have been employed to study different conformers.
For this compound, the key dihedral angles that dictate its conformation are associated with the rotation of the C-N bond of the amino group and the C-C bond of the methyl group relative to the quinoline ring. A relaxed potential energy surface scan for these rotations would reveal the low-energy conformations and the energy barriers separating them.
The proximity of the amino and methyl groups at the 2 and 3 positions, respectively, suggests that steric hindrance will play a significant role in defining the conformational preferences. The rotation of the amino group is likely to have a relatively low energy barrier, though the planarity of the group with respect to the aromatic ring will be influenced by electronic effects and potential intramolecular hydrogen bonding. The rotation of the methyl group is also expected to have a characteristic energy barrier.
A hypothetical conformational analysis would involve mapping the potential energy as a function of the dihedral angles τ₁(H-N-C₂-C₃) and τ₂(H-C(methyl)-C₃-C₄). The resulting energy landscape would likely show several local minima corresponding to stable or metastable conformers.
Below are illustrative tables representing the kind of data that would be generated from a detailed computational study.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle τ₁(H-N-C₂-C₃) | Dihedral Angle τ₂(H-C(methyl)-C₃-C₄) | Relative Energy (kcal/mol) |
| A | 0° (planar) | 0° | 0.00 (Global Minimum) |
| B | 0° (planar) | 60° | 2.5 |
| C | 90° (perpendicular) | 0° | 5.0 |
| D | 90° (perpendicular) | 60° | 7.5 |
Note: This table is a hypothetical representation for illustrative purposes and is not based on published experimental or computational data for this compound.
Table 2: Key Dihedral Angles Defining the Conformation of this compound
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |
| τ₁ | H | N | C₂ | C₃ | Defines the orientation of the amino group relative to the quinoline ring. |
| τ₂ | H | C(methyl) | C₃ | C₄ | Defines the rotational position of the methyl group. |
Note: This table outlines the critical dihedral angles for conformational analysis.
A thorough computational investigation would provide precise values for the rotational energy barriers and the relative populations of each conformer at different temperatures. Such data is fundamental for understanding the molecule's spectroscopic properties, reactivity, and potential biological activity.
Applications of 2 Amino 3 Methylquinoline in Materials Science
Precursors to Luminescent Materials (e.g., Halogenated Derivatives)
The introduction of halogen atoms into organic fluorophores is a well-established strategy for tuning their photophysical properties. Halogenation can influence the emission wavelength, quantum yield, and lifetime of luminescent materials through mechanisms such as the heavy-atom effect, which promotes intersystem crossing.
While direct studies on the luminescent properties of simple halogenated derivatives of 2-Amino-3-methylquinoline are not extensively documented in publicly available literature, research on more complex halogenated quinoline (B57606) structures provides insights into their potential. For instance, a study on the synthesized compound 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c] quinoline-3-carbonitrile (ABDQC) has demonstrated the role of a brominated quinoline derivative in creating materials with interesting optical properties. semanticscholar.org
The investigation of ABDQC films revealed an amorphous structure with an indirect allowed optical band gap of 2.5 eV. semanticscholar.org Such characteristics are pertinent to the development of semiconductor materials for optoelectronic applications. The thermal stability of the ABDQC powder up to 535 K further underscores its potential for use in devices that may operate at elevated temperatures. semanticscholar.org
Table 1: Optical and Electrical Properties of a Brominated Quinoline Derivative Film (ABDQC)
| Property | Value | Reference |
| Optical Band Gap | 2.5 eV (indirect allowed) | semanticscholar.org |
| Structure | Amorphous | semanticscholar.org |
| Thermal Stability | Up to 535 K | semanticscholar.org |
| Open-Circuit Voltage (Voc) | 0.09 V | semanticscholar.org |
| Short-Circuit Current (Isc) | 3.26 x 10-4 A | semanticscholar.org |
This interactive table summarizes key findings from the study on ABDQC, a complex brominated quinoline derivative.
The findings on ABDQC suggest that halogenated derivatives of this compound could serve as valuable precursors for novel luminescent and semiconducting materials. Further research into the synthesis and characterization of simpler halogenated 2-Amino-3-methylquinolines is warranted to fully explore their photophysical properties and potential applications.
Development of Advanced Functional Materials
The versatile chemical structure of this compound, featuring a reactive amino group and a modifiable quinoline core, makes it a promising scaffold for the development of a wide range of advanced functional materials. The quinoline moiety itself is a key component in many biologically active compounds and functional materials.
The synthesis of functionalized quinolines from various precursors is an active area of research. acs.org These synthetic strategies can be adapted to functionalize this compound to create materials with tailored properties for specific applications, such as sensors, catalysts, and smart materials. The amino group can serve as a point of attachment for other functional groups or as a site for polymerization.
While specific examples of advanced functional materials derived directly from this compound are scarce in the literature, the broader family of quinoline derivatives has been extensively studied. For example, quinoline derivatives are known to be used in the synthesis of materials with applications in medicinal chemistry and materials science. acs.org
Integration into Polymer Science and Electronic Materials
The incorporation of quinoline derivatives into polymers can impart desirable electronic, optical, and thermal properties to the resulting materials. The amino group of this compound provides a convenient handle for its integration into polymer chains, either as a monomer or as a functional pendant group.
Quinoline-based polymers have been investigated for a variety of applications, including as components in organic light-emitting diodes (OLEDs). The electron-deficient nature of the quinoline ring makes it a suitable building block for electron-transporting materials in OLEDs. While research on polymers specifically derived from this compound is limited, the general principles of using amino-functionalized heterocycles in polymer synthesis are well-established.
In the field of electronic materials, quinoline derivatives have been utilized as ligands in metal complexes for luminescent applications. For example, complexes of 8-hydroxyquinoline (B1678124) derivatives with Eu(III) have been shown to exhibit favorable luminescence properties, making them promising candidates for luminescent materials. nih.gov The introduction of an amino group, as in this compound, could further modify the electronic properties of such complexes.
The development of functional polymers and electronic materials based on this compound represents a promising avenue for future research, with potential applications in flexible electronics, displays, and lighting.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The synthesis of quinoline (B57606) derivatives is evolving, with a strong emphasis on developing environmentally friendly and efficient processes. Traditional methods like the Skraup and Doebner–von Miller reactions, while foundational, often require harsh conditions and toxic reagents. mdpi.com Modern research is focused on overcoming these limitations.
Emerging strategies include:
Microwave-Assisted Synthesis: The use of microwave irradiation, often combined with catalysts like Nafion®, provides an eco-friendly approach to quinoline synthesis, significantly reducing reaction times and improving yields. mdpi.commdpi.com
Transition-Metal-Free Reactions: To avoid the cost and potential toxicity of heavy metals, new protocols are being developed. One such method employs potassium tert-butoxide (KOtBu) to mediate the reaction between 2-amino arylcarbaldehydes and nitriles, offering an efficient, metal-free route to 2-aminoquinolines. researchgate.net
One-Pot and Multicomponent Reactions (MCRs): These reactions enhance efficiency by combining multiple synthetic steps into a single procedure without isolating intermediates. researchgate.net A notable example is the one-pot synthesis of 2-aminoquinoline (B145021) derivatives directly from acetonitrile. rsc.org
Green Catalysts and Solvents: Researchers are exploring the use of biodegradable catalysts and environmentally benign solvents. For instance, a novel one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles utilizes ammonium (B1175870) chloride as a sustainable and cost-effective catalyst in ethanol. researchgate.net
These innovative approaches not only streamline the production of 2-Amino-3-methylquinoline and its derivatives but also align with the principles of green chemistry, reducing waste and environmental impact. acs.org
Targeted Drug Discovery and Development Based on Identified Biological Activities
The 2-aminoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities. sapub.org This has spurred targeted drug discovery efforts across various therapeutic areas. Quinoline derivatives have shown significant potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antimalarial agents. nih.govbenthamscience.com
Future drug discovery will likely focus on refining these activities and developing compounds with high potency and selectivity for specific biological targets. For example, simplified 2-aminoquinoline-based structures have been designed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target relevant to neurodegenerative disorders. acs.org Research into the structure-activity relationships (SAR) of these compounds allows for the optimization of their therapeutic properties.
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Anticonvulsant | Neurology |
| Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Neurodegenerative Diseases |
| Antimalarial | Infectious Diseases |
Exploration of New Biological Targets and Mechanisms of Action
While the broad biological activities of 2-aminoquinolines are known, a deeper understanding of their precise mechanisms of action is a key area for future research. Identifying novel biological targets is crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.
A related compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), has been shown to inhibit inducible nitric oxide synthase (iNOS) expression through the negative regulation of the NF-κB/Rel and p38 kinase pathway. nih.gov It has also been suggested that IQ's neurotoxic effects may stem from its impact on mitochondrial homeostasis and the induction of oxidative stress. nih.gov While these findings are for a different molecule, they suggest potential pathways that could be relevant for this compound.
Computational prediction tools are also being employed to identify potential molecular targets. For various aminoquinoline derivatives, targets such as tyrosyl-DNA-phosphodiesterase 1, DNA lyase, and certain neuronal receptors have been predicted, opening new avenues for pharmacological investigation. ucj.org.uaucj.org.ua
Advanced Computational Modeling for Drug Design and Material Properties
In silico methods are becoming indispensable in modern chemical and pharmaceutical research. Advanced computational modeling is accelerating the design and development of novel this compound derivatives.
Key computational approaches include:
Molecular Docking and Dynamics: These simulations are used to predict how quinoline derivatives bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov This provides insight into the molecular basis of their activity and guides the design of more potent compounds.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the chemical structure of compounds with their biological activity. mdpi.com These models are powerful predictive tools for designing new molecules with enhanced properties.
ADMET Prediction: In silico tools like ADMET 2.0 are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. ucj.org.uaucj.org.ua This early-stage screening helps to identify compounds with favorable pharmacokinetic profiles and reduce late-stage failures in drug development. nih.gov
These computational studies de-risk and shorten the drug discovery pipeline, allowing researchers to prioritize the synthesis of the most promising candidates for further experimental testing. researchgate.net
| Computational Technique | Application in Research |
| Molecular Docking | Predicting binding interactions with biological targets. nih.gov |
| Molecular Dynamics Simulation | Assessing the stability of ligand-protein complexes. nih.gov |
| QSAR Modeling | Correlating chemical structure with biological activity. mdpi.com |
| ADMET Prediction | Evaluating pharmacokinetic and toxicity profiles. ucj.org.ua |
| Density Functional Theory (DFT) | Analyzing the electronic structure and reactivity. nih.gov |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of this compound research lies in interdisciplinary collaboration. The synergy between chemistry and biology is evident in the drug discovery efforts described above. However, the applications of quinoline derivatives extend beyond medicine into materials science.
The quinoline nucleus is a component in functional materials used in electronics, such as organic light-emitting diodes (OLEDs). mdpi.com The unique photophysical properties of these heterocyclic compounds make them attractive for applications in optics and material science. nih.gov Future research will likely explore the synthesis of novel this compound-based polymers and materials with tailored electronic and optical properties, bridging the gap between medicinal chemistry and advanced materials.
Q & A
Q. Example Protocol :
| Step | Method | Conditions | Yield* |
|---|---|---|---|
| 1 | Quinoline core formation | H₂SO₄, glycerol, 180°C | 40–60% |
| 2 | Methylation | CH₃I, K₂CO₃, DMF, 80°C | 70–85% |
| 3 | Amination | NH₃, Cu catalyst, 120°C | 50–70% |
| *Yields inferred from analogous quinoline syntheses . |
How does the substitution pattern of this compound influence its reactivity in nucleophilic reactions?
Advanced
The amino group at position 2 acts as an electron-donating group, activating the ring for electrophilic substitution at positions 5 and 8. The methyl group at position 3 introduces steric hindrance, reducing reactivity at adjacent positions. For example:
- Nucleophilic aromatic substitution : Favored at position 4 due to electron withdrawal by the quinoline nitrogen.
- Cross-coupling reactions : Suzuki-Miyaura coupling requires Pd catalysts and occurs preferentially at less hindered positions .
What strategies are recommended for resolving contradictions in biological activity data across studies?
Advanced
Contradictions in bioactivity data (e.g., antimicrobial IC₅₀ variations) may arise from:
- Structural analogs : Differences in substituents (e.g., 2-Amino-3-ethyl-8-methylquinoline vs. This compound) alter target binding .
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous), or cell lines.
Resolution : - Dose-response standardization : Use consistent molar concentrations.
- Control experiments : Compare with structurally defined analogs and validate via orthogonal assays (e.g., SPR for binding affinity) .
How can computational methods aid in predicting the biological targets of this compound?
Q. Advanced
- Molecular docking : Identify potential binding pockets in enzymes (e.g., cytochrome P450) or receptors.
- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl) with bioactivity using descriptors like logP and polar surface area.
- MD simulations : Assess stability of ligand-target complexes over time .
What crystallographic techniques are used to determine the structure of this compound?
Q. Basic
- Single-crystal X-ray diffraction : Resolve 3D conformation and hydrogen-bonding networks.
- SHELXL refinement : Optimize structural parameters (bond lengths, thermal displacement) using high-resolution data.
Example : A typical refinement yields R-factors < 0.05 for high-quality datasets .
What are the challenges in comparing bioactivity data between this compound and its analogs?
Q. Advanced
- Substituent effects : Even minor changes (e.g., methyl → ethyl) alter logP, solubility, and steric bulk, impacting membrane permeability and target engagement.
- Assay variability : Differences in endpoint measurements (e.g., cell viability vs. enzyme inhibition).
Recommendations : - Structural-activity maps : Plot substituent size/electronic effects against bioactivity.
- Meta-analysis : Aggregate data from studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
